(4-bromo-1H-pyrazol-1-yl)[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
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Overview
Description
(4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an isoxazole ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring followed by the introduction of the bromine atom. The isoxazole ring is then synthesized separately and coupled with the pyrazole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as palladium-catalyzed coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to remove the bromine or chlorine atoms, leading to different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bromine and chlorine substitutions on biological activity. It serves as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A similar compound with a methyl group instead of the isoxazole ring.
3-Bromopyrazole: Lacks the isoxazole ring and has different substitution patterns.
4-Iodopyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(4-BROMO-1H-PYRAZOL-1-YL)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is unique due to its combination of a brominated pyrazole ring and a chlorinated isoxazole ring. This dual substitution pattern provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H9BrClN3O2 |
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Molecular Weight |
366.60 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C14H9BrClN3O2/c1-8-12(14(20)19-7-9(15)6-17-19)13(18-21-8)10-4-2-3-5-11(10)16/h2-7H,1H3 |
InChI Key |
XYQHAUCUCDGSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3C=C(C=N3)Br |
Origin of Product |
United States |
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